Vanadium trifluoride
CAS No.: 10049-12-4
Cat. No.: VC21225389
Molecular Formula: F3V-3
Molecular Weight: 107.9367 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10049-12-4 |
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Molecular Formula | F3V-3 |
Molecular Weight | 107.9367 g/mol |
IUPAC Name | vanadium;trifluoride |
Standard InChI | InChI=1S/3FH.V/h3*1H;/p-3 |
Standard InChI Key | UVZGWIPEZDZTAA-UHFFFAOYSA-K |
SMILES | F[V](F)F |
Canonical SMILES | [F-].[F-].[F-].[V] |
Introduction
Physical Properties
Vanadium trifluoride exists in both anhydrous and hydrated forms, each with distinct physical characteristics. The anhydrous form appears as a yellow-green powder, while the trihydrate presents as a green powder . These visual differences serve as useful indicators when determining the hydration state of the compound in laboratory settings.
Physical Constants
The physical properties of vanadium trifluoride are summarized in the following table:
Property | Value |
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Appearance | Yellow-green powder (anhydrous), Green powder (trihydrate) |
Density | 3.363 g/cm³ |
Melting point | 1,395°C (2,543°F; 1,668 K) at 760 mmHg (anhydrous) |
~100°C (212°F; 373 K) at 760 mmHg (trihydrate, decomposes) | |
Boiling point | Sublimes |
The high melting point of anhydrous VF3 (1,395°C) indicates strong ionic bonding within the crystal structure . Unlike many compounds that undergo a liquid phase transition before vaporizing, vanadium trifluoride sublimates, transitioning directly from solid to vapor state when heated sufficiently.
Magnetic Properties
Vanadium trifluoride exhibits interesting magnetic behavior. Similar to other transition-metal fluorides (such as MnF2), it demonstrates magnetic ordering at low temperatures. For example, the hydrated form V2F6·4H2O displays magnetic ordering below 12 K . The magnetic moment of VF3 indicates the presence of two unpaired electrons, which contributes to its magnetic properties and is consistent with the electronic configuration of vanadium in the +3 oxidation state.
Synthesis Methods
The preparation of high-purity vanadium trifluoride, particularly in its anhydrous form, is essential for various applications including the production of ductile vanadium metal. Several methods have been developed for its synthesis, each with specific advantages and limitations.
Traditional Two-Step Synthesis
A common method for preparing VF3 involves a two-step procedure starting from vanadium(III) oxide (V2O3):
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First, V2O3 is converted to hexafluorovanadate(III) salt using ammonium bifluoride:
V2O3 + 6(NH4)HF2 → 2(NH4)3VF6 + 3H2O -
Second, the hexafluorovanadate is thermally decomposed:
(NH4)3VF6 → 3NH3 + 3HF + VF3
This thermal decomposition of ammonium salts represents a relatively common approach for preparing inorganic solids.
Improved Process for Anhydrous VF3
A patented improved process for producing substantially anhydrous vanadium trifluoride involves:
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Contacting vanadium trioxide at a temperature below approximately 100°C with anhydrous hydrogen fluoride until the V2O3 is substantially converted to a vanadium trifluoride hydrate.
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Subsequently contacting the resulting hydrate at relatively elevated temperatures with anhydrous hydrogen fluoride .
This method addresses the difficulties encountered in large-scale production, particularly the issues of incomplete conversion and product caking that occur with direct treatment methods. The process ensures a water content of less than about two percent, which is critical for applications such as the calcium bomb reduction process for making vanadium metal .
Laboratory-Scale Production Example
A detailed example of laboratory-scale production as described in the patent involves:
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Packing approximately 1.6 kilograms of V2O3 into a nickel reactor (8 inches in diameter and 14 inches long).
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Maintaining the reactor at a temperature of 10°C while introducing anhydrous hydrogen fluoride gas at a flow rate of 400 grams per hour for four hours.
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Subsequent dehydration at elevated temperatures, cooling to room temperature, and purging with helium gas to remove adhering hydrogen fluoride.
This procedure allows for the production of high-purity, anhydrous vanadium trifluoride suitable for specialized applications.
Crystal Structure
Vanadium trifluoride possesses a distinctive crystal structure that influences its physical and chemical properties. Understanding this structure is crucial for predicting and explaining the compound's behavior in various chemical reactions and applications.
Coordination Environment
In crystalline VF3, vanadium atoms are six-coordinate, surrounded by bridging fluorine atoms . This octahedral coordination is common for transition metals in this oxidation state and contributes to the compound's stability and magnetic properties.
Polymeric Structure
The crystal structure features vanadium atoms linked through fluorine bridges, forming a polymeric network. This networked structure contributes to the compound's high melting point and its tendency to sublime rather than melt when heated .
Comparison to Related Compounds
The structure of VF3 shows similarities to other vanadium fluorides and oxide fluorides. For instance, vanadium oxide trifluoride (VOF3) has unit cell dimensions very similar to those of vanadium tetrafluoride (VF4) and chromium dioxide difluoride (CrO2F2). In these structures, vanadium atoms are linked into pairs through di-μ-fluoro bridges, and these units are linked into sheets by cis-bridging fluorine atoms, giving a distorted octahedral arrangement around each vanadium atom .
Chemical Reactivity and Complexes
Vanadium trifluoride demonstrates interesting chemical behavior, particularly in its ability to form complexes with various ligands. This reactivity is important for understanding its role in synthetic chemistry and potential applications.
Ammonia Complexes
VF3 reacts with dry liquid ammonia to form lilac plate-shaped crystals of mer-triammine trifluorido vanadium(III), mer-[VF3(NH3)3]. In this complex, the vanadium atom is coordinated by three symmetry-inequivalent fluorine atoms and three symmetry-inequivalent ammine ligands, forming an octahedral coordination polyhedron .
The V–N distances in this complex range from 2.140(8) to 2.161(9) Å, while the V–F distances range from 1.896(6) to 1.901(6) Å. The V–F distance is shortened compared to that in pure VF3. The discrete [VF3(NH3)3] molecules are interconnected by hydrogen bonds, contributing to the crystal's stability .
Disproportionation Reaction
Vanadium tetrafluoride (VF4) readily disproportionates at 100°C in vacuum into the trifluoride (VF3) and the pentafluoride (VF5) . This reaction demonstrates the relative thermodynamic stability of VF3 compared to VF4 under certain conditions.
Complex Formation with Other Ligands
While specific information about other VF3 complexes is limited in the provided search results, research on related compounds suggests that VF3, like other transition metal fluorides, can form complexes with various nitrogen and oxygen donor ligands. For instance, vanadium(V) oxide trifluoride forms complexes with nitrogen and oxygen donor ligands, which are useful in certain fluorination reactions .
Applications
The applications of vanadium trifluoride span several areas, from metallurgy to chemical synthesis. Its unique properties make it valuable in specialized processes.
Production of Metallic Vanadium
High-purity, anhydrous VF3 is required in various processes, most notably in the manufacture of ductile vanadium metal using a bomb reduction method with calcium as the reductant. In this application, the water content of VF3 must be extremely low (less than about two percent) to prevent excessive pressures from occurring in the reduction bomb .
Precursor in Chemical Synthesis
As a fluorinating agent and a source of vanadium in the +3 oxidation state, VF3 serves as a precursor in the synthesis of various vanadium compounds and complexes. Its relatively stable nature compared to some other vanadium fluorides makes it useful in controlled chemical transformations .
Research Applications
Vanadium trifluoride is also important in research contexts, particularly in studies of magnetic materials and coordination chemistry. Its magnetic ordering at low temperatures makes it interesting for fundamental studies of magnetism in transition metal compounds .
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